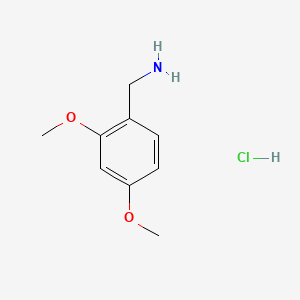
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CETT) is a thiol-containing triazole derivative and an important class of compounds with potential applications in biomedical research, drug discovery, and other areas. CETT is a versatile building block for the synthesis of a wide range of compounds and has been widely used in the synthesis of various compounds. In addition, CETT has been widely studied for its potential applications in drug discovery, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including drug discovery, medicinal chemistry, biochemistry, and molecular biology. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used as a building block in the synthesis of various compounds, including drugs and other biologically active compounds. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions, and compounds that can be used as probes to study the structure and function of proteins. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of DNA.
Mecanismo De Acción
The mechanism of action of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and the target molecule. This covalent bond is believed to be responsible for the binding of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to the target molecule, resulting in the inhibition of the target molecule's activity. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is believed to be involved in the regulation of the activity of certain enzymes and other proteins, as well as the regulation of the expression of certain genes.
Biochemical and Physiological Effects
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of certain enzymes and other proteins, as well as the expression of certain genes. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to have a positive effect on the immune system and to possess antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments has a number of advantages and limitations. The main advantage of using 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is that it is a versatile building block for the synthesis of a wide range of compounds. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is relatively stable and can be used in a variety of laboratory conditions. The main limitation of using 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is that it is a relatively expensive compound and the yields of the reactions are often low.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in scientific research. These include the development of new compounds based on 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in drug discovery, and the use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in the study of the structure and function of proteins and DNA. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol could be used to develop new therapeutic agents and to study the biochemical and physiological effects of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Finally, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol could be used in the development of new diagnostic tools and biomarkers.
Métodos De Síntesis
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and chemical-enzymatic synthesis. The chemical synthesis of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2-cyclohexyl ethyl bromide with 4-ethyl-1,2,4-triazole-3-thiol in the presence of a base. The enzymatic synthesis of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves the use of a thiolase enzyme, which catalyzes the reaction of 2-cyclohexyl ethyl bromide with 4-ethyl-1,2,4-triazole-3-thiol to form 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The chemical-enzymatic synthesis of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves the combination of the chemical and enzymatic methods, which results in higher yields and shorter reaction times.
Propiedades
IUPAC Name |
3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDJEDZJMWZKNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407274 |
Source


|
| Record name | 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
590353-07-4 |
Source


|
| Record name | 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)

![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)






![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)